Cas no 519016-80-9 (2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile)

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile
- 2-amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carbonitrile
- 3-thiophenecarbonitrile, 2-amino-5-methyl-4-[4-(1-methylethyl)phenyl]-
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- MDL: MFCD02609515
- インチ: InChI=1S/C15H16N2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)18-15(17)13(14)8-16/h4-7,9H,17H2,1-3H3
- InChIKey: NIELXFAAYLXVMB-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC=C(C=C1)C2=C(C)SC(=C2C#N)N
計算された属性
- せいみつぶんしりょう: 256.10358
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 49.81
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB214674-1g |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |
519016-80-9 | 95% | 1g |
€317.00 | 2025-02-27 | |
abcr | AB214674-1 g |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |
519016-80-9 | 95% | 1g |
€322.50 | 2023-05-06 | |
TRC | A640603-500mg |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |
519016-80-9 | 500mg |
$ 295.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1238097-5g |
2-AMINO-4-(4-ISOPROPYLPHENYL)-5-METHYLTHIOPHENE-3-CARBONITRILE |
519016-80-9 | 95% | 5g |
$1230 | 2024-06-06 | |
abcr | AB214674-5g |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |
519016-80-9 | 95% | 5g |
€877.00 | 2025-02-27 | |
1PlusChem | 1P00DDJ6-5g |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |
519016-80-9 | 95% | 5g |
$824.00 | 2025-02-26 | |
A2B Chem LLC | AG23266-1g |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |
519016-80-9 | 95% | 1g |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388355-1g |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |
519016-80-9 | 95+% | 1g |
¥2160.00 | 2024-05-10 | |
abcr | AB214674-500mg |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |
519016-80-9 | 95% | 500mg |
€269.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1238097-5g |
2-AMINO-4-(4-ISOPROPYLPHENYL)-5-METHYLTHIOPHENE-3-CARBONITRILE |
519016-80-9 | 95% | 5g |
$1230 | 2025-02-20 |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrileに関する追加情報
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile: A Comprehensive Overview
The compound with CAS No 519016-80-9, known as 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a thiophene ring, and a cyano group, along with an isopropylphenyl substituent. Its structure not only imparts interesting electronic properties but also makes it a versatile building block for various applications.
Thiophene derivatives have long been recognized for their aromaticity and stability, making them valuable in the synthesis of functional materials. The presence of the cyano group in this compound further enhances its electronic characteristics, making it suitable for applications in semiconductors and optoelectronic devices. Recent studies have explored the use of such compounds in the development of advanced materials for flexible electronics and energy storage systems.
The isopropylphenyl group attached to the thiophene ring introduces steric bulk and modulates the electronic environment of the molecule. This substitution pattern has been shown to influence the compound's solubility and thermal stability, which are critical factors in its potential industrial applications. Researchers have also investigated the impact of such substituents on the molecule's fluorescence properties, opening avenues for its use in sensing and imaging technologies.
From a synthetic perspective, the preparation of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The synthesis typically begins with the formation of a thiophene derivative through cyclization reactions, followed by functionalization to introduce the amino and cyano groups. The use of transition metal catalysts and advanced coupling reactions has enabled chemists to achieve high yields and excellent regioselectivity in these processes.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the cyano group acts as an electron-withdrawing substituent, significantly altering the molecule's frontier molecular orbitals. These findings have implications for its use in electrochemical applications, such as batteries and supercapacitors.
In terms of biological applications, 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile has shown promise as a potential drug candidate. Its ability to interact with specific biological targets has been explored in preclinical studies, where it demonstrated moderate activity against certain enzymes associated with inflammatory diseases. However, further research is needed to fully understand its pharmacokinetics and toxicity profile.
The compound's versatility is further exemplified by its role as an intermediate in the synthesis of more complex molecules. For instance, it has been used as a precursor for constructing heterocyclic frameworks with enhanced functionality. This underscores its importance in medicinal chemistry and combinatorial synthesis.
In conclusion, 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile (CAS No 519016-80-9) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a key player in the development of next-generation materials and therapeutic agents.
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